molecular formula C13H26N2O2 B567466 4-(N-BOC-Amino)-1-propylpiperidine CAS No. 1285233-64-8

4-(N-BOC-Amino)-1-propylpiperidine

Cat. No.: B567466
CAS No.: 1285233-64-8
M. Wt: 242.363
InChI Key: BTVAFJBKQKJSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-BOC-Amino)-1-propylpiperidine is a high-purity chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a piperidine scaffold that is doubly protected and functionalized: the amine group at the 4-position is safeguarded by a tert-butoxycarbonyl (Boc) group, a cornerstone of modern peptide and amine chemistry, while the nitrogen at the 1-position is substituted with a propyl group. This specific substitution pattern makes it a highly valuable precursor for constructing novel molecular entities. Its primary research application lies in its role as a sophisticated building block for the exploration and development of new pharmacologically active compounds. Piperidine derivatives are privileged structures in medicinal chemistry, frequently serving as key components in active pharmaceutical ingredients (APIs). The Boc-protected amine is stable under a wide range of reaction conditions but can be readily deprotected under mild acidic conditions to reveal a reactive primary amine, enabling further diversification . This allows researchers to efficiently incorporate the 4-aminopiperidine motif into more complex target molecules. The propyl group at the 1-position introduces specific steric and electronic properties, potentially influencing the lipophilicity and binding affinity of the final compound. While the specific biological activity of this compound itself may not be characterized, its close structural relatives, such as 4-Amino-1-Boc-piperidine, are extensively utilized in the synthesis of bromodomain inhibitors and HepG2 cell cycle inhibitors investigated for anti-tumor therapy . Furthermore, N-protected piperidine derivatives are fundamental intermediates in the synthesis of a wide range of heterocyclic compounds and amino acid-like building blocks, which are crucial for creating DNA-encoded libraries and diversity-oriented synthesis . This reagent is intended for use by qualified researchers in a controlled laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-propylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-8-15-9-6-11(7-10-15)14-12(16)17-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVAFJBKQKJSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730606
Record name tert-Butyl (1-propylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285233-64-8
Record name tert-Butyl (1-propylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

General Context of Piperidine Derivatives in Medicinal Chemistry and Organic Synthesis

Piperidine (B6355638), a six-membered heterocycle containing a nitrogen atom, is a fundamental scaffold in the design of pharmaceutical drugs. nih.govencyclopedia.pub Its derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pubnih.gov The prevalence of the piperidine ring in drug molecules stems from its ability to influence a compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and receptor binding. researchgate.net The synthesis of various piperidine derivatives is a major focus in organic chemistry, with numerous methods developed for their creation, including the hydrogenation of pyridines and various cyclization reactions. nih.govmdpi.com

Significance of the 4 N Boc Amino Piperidine Scaffold

The 4-(N-BOC-Amino)piperidine scaffold is a particularly important intermediate in the synthesis of new chemical entities. The "BOC" (tert-butoxycarbonyl) group is a protecting group for the amino functionality at the 4-position of the piperidine (B6355638) ring. This protection is crucial during synthetic processes as it prevents the amino group from undergoing unwanted reactions while other parts of the molecule are being modified. Once the desired modifications are complete, the BOC group can be easily removed, revealing the primary amine for further functionalization. This scaffold has been utilized in the development of a variety of biologically active compounds, including inhibitors of enzymes like phosphoinositide 3-kinase delta (PI3Kδ) and protein kinase B (Akt), as well as agents with potential applications in treating neurodegenerative diseases and viral infections. acs.orgnih.govnih.govnih.gov

Research Rationale for N Alkyl Substitution: Focus on the 1 Propyl Moiety

The nitrogen atom of the piperidine (B6355638) ring can be readily modified, a process known as N-alkylation. researchgate.net The introduction of different alkyl groups at this position allows for the fine-tuning of a molecule's properties. The 1-propyl group, a three-carbon alkyl chain, is a common choice for this modification. The rationale behind introducing a propyl group includes:

Modulating Lipophilicity: The propyl group increases the lipophilicity (fat-solubility) of the molecule. This can influence how the compound is absorbed, distributed, metabolized, and excreted (ADME properties) in a biological system. researchgate.net

Exploring Structure-Activity Relationships (SAR): By systematically changing the N-alkyl substituent, researchers can understand how the size and nature of this group affect the biological activity of the compound. This is a fundamental aspect of drug discovery. nih.gov

Improving Target Binding: The propyl group can interact with specific pockets or regions of a biological target, such as an enzyme or receptor, potentially leading to enhanced binding affinity and potency.

The synthesis of 4-(N-BOC-Amino)-1-propylpiperidine itself is a key step that enables the exploration of these structure-activity relationships. It provides a versatile platform for creating a library of compounds with varying N-alkyl groups to identify optimal candidates for further development.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of the compounds discussed.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC13H26N2O2242.361285233-64-8
4-(N-BOC-Amino)piperidineC10H20N2O2200.2873874-95-0

Data sourced from PubChem and other chemical suppliers. nih.govfluorochem.co.uk

Applications of 4 N Boc Amino 1 Propylpiperidine and Its Core Scaffold As Building Blocks in Advanced Organic Synthesis and Medicinal Chemistry Research

Use in the Synthesis of Complex Piperidine (B6355638) Derivatives

The strategic placement of functional groups in 4-(N-BOC-Amino)-1-propylpiperidine and its analogs provides a platform for the synthesis of a wide range of more complex piperidine derivatives. The reactivity of both the piperidine nitrogen and the protected amino group can be sequentially exploited to introduce various substituents and build intricate molecular frameworks.

The core structure of 4-aminopiperidine (B84694), protected with a BOC group, is a key starting material for generating a library of N-substituted piperidines. caymanchem.com The BOC group ensures that the amino functionality at the 4-position does not interfere with reactions targeting the piperidine nitrogen. For instance, N-Boc-piperidin-4-one can undergo reductive amination with various anilines to produce N-aryl-N-(piperidin-4-yl)amines. researchgate.net Subsequent modification of the piperidine nitrogen through reactions like aza-Michael additions or alkylations allows for the introduction of diverse side chains. researchgate.net While this compound already possesses an N-propyl group, the underlying synthetic strategies highlight the versatility of the 4-(N-BOC-amino)piperidine scaffold in creating derivatives with various N-substituents. After deprotection of the BOC group, the resulting primary amine can be further functionalized, leading to highly substituted piperidine structures that are valuable in drug discovery. mdpi.com

A common synthetic approach involves the reductive amination of N-BOC-4-piperidinone, which serves as a precursor to the 4-amino-1-substituted piperidine scaffold. dtic.mil This method has been employed in the synthesis of complex molecules, including fentanyl analogs, where the piperidine core is central to the molecule's activity. dtic.mil

Precursor CompoundReaction TypeResulting Structure
N-Boc-piperidin-4-oneReductive AminationN-Aryl-N-(piperidin-4-yl)amines
4-(N-BOC-amino)piperidineAlkylation/Acylation (after deprotection)Di- and tri-substituted piperidines
N-Boc-piperidin-4-oneReductive Amination with AnilineN-phenyl-piperidin-4-amine derivatives

This table illustrates common synthetic transformations involving the 4-(N-BOC-amino)piperidine core.

The 4-amino-1-Boc-piperidine scaffold is instrumental in the synthesis of heterocyclic systems like triazines and diarylpyrimidines, which are known to exhibit a range of biological activities. sigmaaldrich.comsigmaaldrich.com For example, piperidine-substituted triazine derivatives have been synthesized using 4-amino-1-Boc-piperidine as a key building block. sigmaaldrich.com The synthesis typically involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core. nih.gov

Similarly, this scaffold has been utilized in the creation of piperidinylamino-diarylpyrimidine (pDAPY) derivatives. sigmaaldrich.com These compounds have been investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. sigmaaldrich.com The synthesis allows for the introduction of the piperidine moiety, which can significantly influence the pharmacological properties of the final compound.

Target HeterocyclePrecursor ScaffoldReported Application
Piperidine-substituted Triazines4-Amino-1-Boc-piperidineIntermediate for bioactive compounds
Piperidinylamino-diarylpyrimidines (pDAPY)4-Amino-1-Boc-piperidineHIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

This table summarizes the use of the 4-(N-BOC-amino)piperidine scaffold in the synthesis of important heterocyclic compounds.

The amino group on the piperidine ring, once deprotected, serves as a reactive handle for the functionalization of polymers. beilstein-journals.org This post-polymerization modification strategy allows for the introduction of specific functionalities onto a polymer backbone, thereby tailoring its physical and chemical properties. conicet.gov.ar For instance, polymers bearing electrophilic groups can be readily modified by the nucleophilic attack of the amino group present in deprotected 4-amino-1-propylpiperidine.

Amino groups are crucial functionalities in polymer chemistry, and protecting them during polymerization is often necessary to prevent unwanted side reactions, especially with monomers like acrylates. beilstein-journals.org The use of a BOC-protected amine, such as in this compound, allows for the incorporation of this latent functionality, which can be deprotected under mild conditions to reveal the reactive amine for subsequent modification. osti.gov This approach has been used to create functional polymers for various applications, including the development of materials for drug delivery. osti.gov

Role in Preclinical Drug Discovery Research

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The conformational flexibility and basic nitrogen atom of the piperidine ring allow it to engage in favorable interactions with a variety of biological targets.

The versatility of the 4-amino-1-substituted piperidine framework makes it a valuable component in the design and synthesis of receptor antagonists and enzyme inhibitors. The ability to easily modify the substituents at both the 1- and 4-positions of the piperidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Antagonists of the Cannabinoid Receptor 1 (CB1) have been explored for the treatment of several conditions, including obesity and metabolic disorders. nih.govnih.gov The development of CB1 antagonists has been a significant area of research, with a focus on creating peripherally restricted agents to avoid central nervous system (CNS) side effects. nih.govnih.gov

The piperidine ring is a key structural feature in many CB1 antagonists. nih.gov For example, the first clinically approved CB1 inverse agonist, rimonabant, contains a piperidin-1-yl group. wikipedia.org Research in this area has led to the design of novel pyrazole-based CB1 antagonists that incorporate substituted piperidine moieties. nih.gov The synthesis of these antagonists often involves the coupling of a piperidine-containing fragment to a central heterocyclic core. The 4-amino-1-propylpiperidine scaffold, after deprotection and further modification, can be incorporated into such structures. The substituents on the piperidine ring play a crucial role in modulating the compound's affinity for the CB1 receptor and its ability to cross the blood-brain barrier. nih.govnih.gov

Compound ClassTarget ReceptorRole of Piperidine Scaffold
Diarylpyrazole DerivativesCannabinoid Receptor 1 (CB1)Key structural component for receptor interaction and modulation of physicochemical properties.
Rimonabant AnalogsCannabinoid Receptor 1 (CB1)The N-substituted piperidine moiety is crucial for antagonist activity.

This table highlights the application of piperidine-containing scaffolds in the development of CB1 receptor antagonists.

Synthesis of Antagonists and Inhibitors

Chemokine (C-C Motif) Receptor 5 (CCR5) Antagonists

The 4-(N-BOC-amino)piperidine moiety is a crucial component in the synthesis of potent antagonists for the human CCR5 receptor. caymanchem.com These antagonists are significant in the context of HIV-1 treatment, as CCR5 is a co-receptor for viral entry into host cells. Research has demonstrated that derivatives incorporating this scaffold, such as certain piperidine-4-carboxamides, exhibit potent anti-HIV-1 activity. sigmaaldrich.comscientificlabs.com The synthesis of these antagonists often involves utilizing 4-(N-BOC-amino)piperidine as a starting material to construct molecules that can effectively block the CCR5 receptor. caymanchem.comchemicalbook.com For instance, studies have focused on creating 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas, showcasing the versatility of the aminopiperidine scaffold in generating diverse chemical entities with potential therapeutic value against HIV. caymanchem.comnih.gov

Bacterial Topoisomerase Type II Inhibitors

The aminopiperidine scaffold is integral to the development of novel inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, making them attractive targets for new antibacterial agents. nih.gov N-linked aminopiperidine derivatives have shown potent broad-spectrum antibacterial activity, including against strains resistant to existing antibiotics like fluoroquinolones. caymanchem.comnih.gov A significant challenge in this area has been the off-target inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity. nih.gov Research efforts have focused on modifying the aminopiperidine structure to reduce hERG activity while maintaining antibacterial potency. For example, introducing electron-withdrawing substituents to the piperidine ring has been shown to lower the compound's pKa, leading to a better safety profile. nih.gov

Silent Information Regulator Human Type 2 (SIRT2) Inhibitors

4-Amino-1-Boc-piperidine serves as a key starting material in the synthesis of inhibitors for Silent Information Regulator Human Type 2 (SIRT2). sigmaaldrich.com SIRT2 is a NAD+-dependent deacetylase involved in various cellular processes, and its inhibition is being explored for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. acs.orgnih.gov Specifically, 4-Amino-1-Boc-piperidine is used to synthesize N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which have demonstrated SIRT2 inhibitory activity. sigmaaldrich.com The development of potent and selective SIRT2 inhibitors is an active area of research, with a focus on creating compounds that can serve as valuable tools for studying the biological functions of SIRT2 and as potential therapeutic agents. nih.govnih.gov

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The 4-amino-1-Boc-piperidine scaffold is also utilized in the synthesis of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). sigmaaldrich.com NNRTIs are a critical class of antiretroviral drugs that bind to a hydrophobic pocket in the reverse transcriptase enzyme, inhibiting its function and preventing viral replication. nih.govnih.gov The piperidine moiety is incorporated into larger molecular frameworks, such as piperidinylamino-diarylpyrimidine (pDAPY) derivatives, to enhance their binding affinity and antiviral activity. sigmaaldrich.com The development of new NNRTIs is driven by the need to overcome drug resistance, a common challenge in HIV therapy. nih.govmdpi.com

Janus Tyrosine Kinase 2-FMS-like Tyrosine Kinase 3 (JAK2-FLT3) Inhibitors

The piperidine scaffold is a component in the design of dual inhibitors targeting Janus Tyrosine Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3). nih.govbiorxiv.org Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govedgccjournal.org The simultaneous inhibition of JAK2 and FLT3 is a promising strategy to overcome resistance to single-target FLT3 inhibitors. biorxiv.orgresearchgate.net Multi-kinase inhibitors incorporating a piperidine-based structure have demonstrated potent anti-leukemic properties in preclinical models. nih.gov For example, the pyrimidine-based inhibitor TG02, which targets CDKs, JAK2, and FLT3, has shown efficacy in various leukemia models. nih.gov

Exploration in Neuroscience Research: Receptor Interactions in the Central Nervous System

The 4-amino-1-propylpiperidine scaffold is a valuable tool in neuroscience research for studying receptor interactions within the central nervous system (CNS). chemimpex.com Its structural features allow for modification to create ligands with affinity for various CNS receptors, aiding in the investigation of neurological disorders. chemimpex.com For instance, derivatives of 4-phenylpiperidines and 4-phenylpiperazines have been synthesized and evaluated as ligands for dopamine (B1211576) D2 receptors, which are implicated in conditions like schizophrenia and Parkinson's disease. The ability to create compounds that can act as agonists, antagonists, or modulators at these receptors is crucial for understanding their physiological roles and for the development of new treatments for neurological and psychiatric conditions. frontiersin.org

Development of Targeted Drug Delivery Systems

The unique structure of this compound and its derivatives makes them suitable for the development of targeted drug delivery systems (DDS). chemimpex.com The ability to modify the piperidine ring allows for the attachment of targeting moieties or for incorporation into larger polymer-based systems. chemimpex.comnih.gov This approach aims to enhance the therapeutic efficacy of drugs by directing them to specific cells or tissues, thereby minimizing off-target effects. nih.govnih.gov For example, the functionalization of polymers with piperidone derivatives can be used to create systems for delivering drugs to specific intracellular compartments. sigmaaldrich.comchemicalbook.com This is particularly relevant for treating intracellular bacterial infections, where poor antibiotic penetration into host cells is a major challenge. nih.gov

Strategic Intermediate for Scaffold Diversity and Lead Optimization

The chemical scaffold of a molecule is its core structure, and in drug discovery, having a diverse range of scaffolds is crucial for exploring a wide chemical space to identify new drug candidates. mdpi.com this compound is a valuable building block for creating this diversity. Its piperidine ring and the protected amine group provide a versatile platform for a variety of chemical modifications.

The tert-butoxycarbonyl (BOC) protecting group on the 4-amino position is key to its utility. This group is stable under many reaction conditions, allowing chemists to selectively modify other parts of the molecule. When desired, the BOC group can be easily removed under acidic conditions, revealing a primary amine that can then be used for further chemical transformations. This controlled reactivity allows for the systematic and predictable synthesis of a wide array of derivatives.

In the context of lead optimization, medicinal chemists aim to fine-tune the properties of a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic profile. researchgate.net The this compound scaffold is well-suited for this purpose. For instance, the propyl group on the piperidine nitrogen can be replaced with other alkyl or aryl groups to explore how changes in this region of the molecule affect its biological activity. Similarly, the deprotected 4-amino group can be acylated, alkylated, or used in other coupling reactions to introduce a wide variety of substituents. This systematic modification allows researchers to build a library of related compounds and identify the specific structural features that are most important for the desired therapeutic effect.

An example of this can be seen in the development of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which are targets for type 2 diabetes treatment. The synthesis of analogs of the DPP-4 inhibitor alogliptin (B1666894) has utilized piperidine-based intermediates to explore new chemical space and improve upon existing drugs. beilstein-journals.org While not directly mentioning this compound, this research highlights the general strategy of using functionalized piperidine scaffolds for lead optimization.

The versatility of aminopiperidine scaffolds is further demonstrated in their use for synthesizing chemokine (C-C motif) receptor 5 (CCR5) antagonists, which have antiviral properties, and novel antibacterial agents. caymanchem.com The ability to introduce various functional groups onto the piperidine core allows for the creation of molecules that can interact with a wide range of biological targets.

Table 1: Research Applications of Aminopiperidine Scaffolds

Research AreaApplicationReference
Antiviral Drug DiscoverySynthesis of CCR5 antagonists caymanchem.com
Antibacterial Drug DiscoverySynthesis of bacterial topoisomerase type II inhibitors caymanchem.com
Neurological DisordersDevelopment of therapeutics for conditions like depression and anxiety chemimpex.com
Anti-inflammatory DrugsSynthesis of analgesics and anti-inflammatory agents chemimpex.com
HIV TreatmentSynthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) sigmaaldrich.com
Diabetes TreatmentSynthesis of DPP-4 inhibitor analogs beilstein-journals.org

Precursor in the Synthesis of Controlled Substances

The same chemical reactivity that makes this compound a useful tool in legitimate pharmaceutical research also makes it and structurally related compounds attractive as precursors for the illicit synthesis of controlled substances, most notably fentanyl and its analogs.

Fentanyl is a potent synthetic opioid, and its illicit production is a major public health concern. unodc.org The core structure of fentanyl contains a 4-anilino-N-phenethylpiperidine (ANPP) moiety. nih.gov Chemical precursors that can be readily converted to this core structure are therefore sought after by clandestine chemists.

The compound tert-butyl 4-(phenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is a closely related and highly significant fentanyl precursor. wikipedia.org This compound has the BOC-protected piperidine ring and the N-phenyl group already in place. The synthesis of fentanyl from 1-Boc-4-AP involves deprotection of the piperidine nitrogen followed by N-alkylation with a phenethyl group. Due to its direct utility in fentanyl synthesis, 1-Boc-4-AP has been placed under international control and is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA). unodc.orgwikipedia.org

While this compound itself is not 1-Boc-4-AP, the underlying 4-(N-BOC-amino)piperidine scaffold is a key structural feature. Illicit manufacturers may seek to synthesize or acquire precursors that can be easily converted to the immediate precursors of fentanyl. The knowledge of synthetic routes utilizing BOC-protected piperidines in legitimate research can be misappropriated for these illegal purposes.

The control of fentanyl precursors has led to traffickers adapting their methods and using alternative, uncontrolled chemicals. unodc.org This has prompted law enforcement and regulatory agencies to identify and control earlier-stage precursors, such as 4-piperidone (B1582916) and its protected derivatives like 1-Boc-4-piperidone. un.orgincb.org These compounds can be used to synthesize a variety of fentanyl precursors, including 1-Boc-4-AP. The Canadian government has also taken steps to control derivatives and analogues of N-Phenyl-4-piperidinamine (4-AP), including 4-anilino-1-boc-piperidine, due to their use in illegal fentanyl production. gazette.gc.ca

Advanced Analytical Characterization in Research of 4 N Boc Amino 1 Propylpiperidine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4-(N-BOC-Amino)-1-propylpiperidine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and commonly utilized techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the various protons in the molecule. The propyl group attached to the piperidine (B6355638) nitrogen would show a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (CH₂), and another triplet for the methylene group directly attached to the nitrogen. The piperidine ring protons would appear as a series of multiplets in the aliphatic region. The proton attached to the nitrogen of the BOC-amino group would likely appear as a broad singlet, and the nine equivalent protons of the tert-butyl group of the BOC protecting group would give a sharp singlet.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Propyl CH₃~0.9Triplet
Propyl CH₂ (middle)~1.5Multiplet
Propyl CH₂ (attached to N)~2.3Triplet
Piperidine ring CH₂~1.3-1.9, ~2.8-3.0Multiplets
Piperidine ring CH~3.4Multiplet
NH of BOC-amino group~4.5Broad Singlet
tert-butyl (CH₃)₃~1.4Singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, distinct peaks would be observed for the carbons of the propyl group, the piperidine ring, the carbonyl group of the BOC protector, and the tert-butyl group.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Propyl CH₃~12
Propyl CH₂ (middle)~20
Propyl CH₂ (attached to N)~60
Piperidine C4~48
Piperidine C3, C5~32
Piperidine C2, C6~52
BOC C=O~155
BOC C(CH₃)₃~80
BOC (CH₃)₃~28

Infrared (IR) Spectroscopy (FT-IR, ATR-IR, React IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bond of the carbamate, the C=O of the carbamate, and the C-N bonds. The absence of certain peaks, such as those corresponding to a primary amine, can confirm the success of the BOC protection. chemicalbook.com

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H (stretch, carbamate)~3300-3400
C-H (stretch, aliphatic)~2800-3000
C=O (stretch, carbamate)~1680-1700
N-H (bend, carbamate)~1520
C-N (stretch)~1160-1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. rsc.org For this compound, with a molecular weight of 242.36 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. fluorochem.co.uk

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for piperidine derivatives involve the cleavage of the ring and the loss of substituents. rsc.orgnih.gov For this compound, expected fragmentation could include the loss of the propyl group, the BOC group, or parts of the piperidine ring. The analysis of these fragments helps to confirm the connectivity of the atoms in the molecule.

Ionm/z (predicted)Description
[M+H]⁺243.37Protonated molecular ion
[M-C₃H₇]⁺200.28Loss of the propyl group
[M-BOC]⁺142.24Loss of the BOC group
[C₄H₉O₂]⁺101.06BOC group fragment
[C₅H₁₀N]⁺84.15Piperidine ring fragment

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the analysis of compounds like this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). researchgate.net The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. The choice of the column and temperature program is crucial for achieving good separation.

The combination of these advanced analytical techniques provides a robust and comprehensive characterization of this compound, ensuring its structural integrity and purity for its use in further scientific endeavors.

Computational and Theoretical Studies

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an invaluable tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. While specific DFT studies on the reaction mechanisms of 4-(N-BOC-Amino)-1-propylpiperidine are not extensively documented in publicly available literature, the principles can be understood through studies on analogous structures.

A key reaction for piperidine-containing compounds in biological systems is N-dealkylation, often catalyzed by cytochrome P450 enzymes. nih.govnih.govacs.org Theoretical studies on the N-dealkylation of 4-aminopiperidine (B84694) drugs have utilized DFT to calculate the activation energy for the abstraction of a hydrogen atom from the α-carbon of the N-alkyl group, which is a rate-limiting step in this metabolic transformation. acs.org For this compound, DFT could be employed to model the N-depropylation process. This would involve calculating the energy barrier for the hydrogen abstraction from the methylene (B1212753) group of the propyl substituent attached to the piperidine (B6355638) nitrogen. Such calculations would help in predicting the metabolic stability of the compound.

Another relevant area of study is the chemistry of the N-BOC protecting group. The removal of the BOC (tert-butoxycarbonyl) group is a common step in the synthesis of more complex molecules. While often achieved under acidic conditions, thermal deprotection is also possible. researchgate.net DFT calculations can be used to model the transition state of the N-BOC deprotection reaction, providing insights into the reaction kinetics and the influence of substituents on the ease of deprotection. researchgate.net For instance, a combination of computational modeling and kinetic analysis has been used to support a concerted proton transfer mechanism with the release of isobutylene, followed by rapid decarboxylation during the thermolytic deprotection of N-BOC groups. researchgate.net

Furthermore, DFT has been instrumental in understanding the selectivity of reactions involving the piperidine ring itself. For example, in the palladium-catalyzed β-arylation of N-BOC-piperidines, DFT calculations of the reaction mechanism have shown that the reductive elimination steps leading to either α- or β-arylated products are selectivity-determining. rsc.org The calculations also demonstrated that the choice of ligand influences the energy barriers of these steps, thus controlling the regioselectivity of the arylation. rsc.org

The table below summarizes key parameters that can be obtained from DFT studies to elucidate reaction mechanisms.

ParameterDescriptionRelevance to this compound
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Predicts the feasibility and rate of reactions such as N-depropylation and N-BOC deprotection.
Transition State (TS) Geometry The molecular structure at the highest point on the reaction coordinate.Provides insight into the steric and electronic factors governing the reaction pathway.
Reaction Energy (ΔEr) The difference in energy between products and reactants.Determines whether a reaction is exothermic or endothermic.

Quantitative Structure-Activity Relationship (QSAR) Modelling for Piperidine Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. For piperidine analogues, numerous QSAR studies have been conducted to understand the structural requirements for various biological activities.

While no specific QSAR models for this compound are readily available, studies on related 4-aminopiperidine and N-alkylpiperidine derivatives can provide valuable insights. For instance, QSAR studies on 4-aminopiperidines as antifungal agents have revealed that the nature of the substituents at both the piperidine nitrogen and the 4-amino group significantly influences their activity. mdpi.com These studies have shown that a combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen and a long alkyl chain (like n-dodecyl) at the 4-amino position enhances antifungal activity. mdpi.com

In a typical QSAR study, various molecular descriptors are calculated for a series of compounds with known biological activities. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the biological activity.

The table below presents common molecular descriptors used in QSAR studies and their potential relevance for modeling the activity of piperidine analogues.

Descriptor TypeExample DescriptorDescriptionPotential Relevance for Piperidine Analogues
Electronic Partial ChargeDescribes the distribution of electrons within the molecule.Can influence interactions with biological targets, such as receptor binding. nih.gov
Steric Molecular VolumeRepresents the three-dimensional size of the molecule.Can affect how well the molecule fits into a binding pocket.
Hydrophobic LogPMeasures the lipophilicity of the molecule.Influences the compound's ability to cross cell membranes and its overall pharmacokinetic profile.
Topological Connectivity IndicesNumerical values that describe the branching and connectivity of the molecular skeleton.Can be related to the overall shape and flexibility of the molecule.

A QSAR model for a series of piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors was developed using the Topomer Comparative Molecular Field Analysis (Topomer CoMFA) method. arabjchem.org This 3D-QSAR approach provided insights into how the three-dimensional fields (steric and electrostatic) of the molecules influence their inhibitory activity, guiding the design of new, more potent compounds. arabjchem.org Similarly, QSAR models have been developed for 4-phenylpiperidine (B165713) derivatives as mu opioid agonists using neural networks, successfully correlating molecular descriptors with analgesic activity. nih.gov

For this compound, a QSAR study would involve synthesizing and testing a series of analogues with variations in the N-propyl group, the BOC protecting group, and potentially substituents on the piperidine ring. The resulting data could then be used to build a QSAR model to predict the structural features that are crucial for a desired biological effect, thereby guiding the rational design of more potent and selective compounds.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-(N-BOC-Amino)-1-propylpiperidine, and how can purity (>98%) be ensured?

  • Methodology : The synthesis typically involves Boc-protection of the piperidine nitrogen followed by alkylation at the 1-position. Key steps include:

  • Boc-protection : Use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a catalytic base (e.g., DMAP) .
  • Alkylation : React with 1-bromopropane under anhydrous conditions (e.g., DMF, NaH) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC. Purity validation requires GC-MS (retention time alignment) and FTIR-ATR (functional group confirmation) .

Q. How can structural inconsistencies between GC-MS and FTIR data be resolved during characterization?

  • Methodology :

  • GC-MS : Confirm molecular ion peaks (e.g., m/z 276.4 for C₁₆H₂₄N₂O₂) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 57) .
  • FTIR-ATR : Validate Boc-group presence via C=O stretch (~1680–1700 cm⁻¹) and N-H stretches (~3350 cm⁻¹).
  • Cross-validation : Use NMR (¹H/¹³C) for unambiguous assignment of propyl and Boc moieties. Discrepancies may arise from residual solvents or improper sample preparation .

Q. What analytical techniques are recommended for detecting impurities in research-grade this compound?

  • Methodology :

  • HPLC-TOF : High-resolution mass spectrometry (HRMS) detects impurities at ≥0.1% levels via exact mass differences (e.g., Δppm <2) .
  • GC-MS with splitless injection : Identifies volatile byproducts (e.g., de-Boc derivatives) .
  • Reference standards : Compare retention times and spectra with certified materials (e.g., Cayman Chemical’s Item No. 29119) .

Advanced Research Questions

Q. How does this compound interact with σ1 receptors, and what experimental designs validate its selectivity?

  • Methodology :

  • Radioligand binding assays : Use [³H]-(+)-pentazocine for σ1 receptor affinity (Ki) measurements. For selectivity, screen against σ2, D2, and 5-HT receptors .
  • Kinetic studies : Surface plasmon resonance (SPR) quantifies on/off rates (e.g., fast dissociation from D2 receptors, as seen with pridopidine analogs) .
  • In vivo models : Test locomotor activity in Huntington’s disease (HD) rodent models to correlate σ1 agonism with neuroprotective effects .

Q. How can contradictory data on D2 receptor antagonism vs. partial agonism be reconciled in mechanistic studies?

  • Methodology :

  • Functional assays : Compare cAMP inhibition (antagonism) vs. β-arrestin recruitment (biased agonism) in HEK293 cells expressing human D2 receptors .
  • Dose-response profiling : Low concentrations may show partial agonism, while higher doses exhibit antagonism due to receptor saturation .
  • Species-specific differences : Validate findings in human-derived neuronal cultures vs. rodent models .

Q. What strategies optimize the compound’s pharmacokinetics for CNS penetration in neurodegenerative disease models?

  • Methodology :

  • LogP adjustment : Introduce polar substituents (e.g., sulfonyl groups) to balance lipophilicity (target LogP ~2–3) .
  • P-glycoprotein inhibition : Co-administer cyclosporine A to assess blood-brain barrier (BBB) penetration via LC-MS/MS quantification in brain homogenates .
  • Prodrug approaches : Mask the Boc group with ester prodrugs for enhanced bioavailability .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy against ALS or Parkinson’s disease?

  • Methodology :

  • Analog synthesis : Modify the propyl chain (e.g., cyclopropyl or branched alkyl groups) and Boc group (e.g., Cbz or Fmoc) .
  • In vitro neuroprotection assays : Measure glutamate-induced cytotoxicity in motor neuron cell lines (e.g., NSC-34) .
  • Transcriptomic profiling : RNA-seq identifies downstream pathways (e.g., BDNF upregulation) in patient-derived iPSC neurons .

Contradictory Data Analysis

Q. Why do studies report varying EC50 values for σ1 receptor activation?

  • Root causes :

  • Assay conditions : Differences in cell lines (CHO vs. HEK293), receptor density, or incubation times .
  • Ligand depletion : High protein binding in serum-containing buffers artificially elevates EC50 .
  • Solution : Standardize assays using serum-free media and include reference ligands (e.g., PRE-084) for normalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.